N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide
Description
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is a synthetic heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. Key structural elements include:
- A tert-butyl group at position 2, contributing steric bulk and metabolic stability.
- A 2-phenylbutanamide side chain, introducing lipophilicity and aromatic stacking capacity.
This compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator, owing to its sulfone and amide functionalities, which are common pharmacophores in drug discovery .
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-5-14(13-9-7-6-8-10-13)18(23)20-17-15-11-26(24,25)12-16(15)21-22(17)19(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJDGCRHEKLNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is a novel compound belonging to the thieno[3,4-c]pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies and findings.
Structural Characteristics
The compound features a unique thieno-pyrazole structure with a tert-butyl group and an amide linkage. Its molecular formula is , and it has a molecular weight of approximately 366.43 g/mol. The presence of dioxido and dihydro functionalities enhances its chemical reactivity and stability.
Biological Activities
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities:
- Antioxidant Properties : Studies have shown that compounds with similar structures can act as antioxidants. For instance, thieno[2,3-c]pyrazole compounds were assessed for their ability to protect erythrocytes from oxidative stress induced by toxic agents like 4-nonylphenol, demonstrating significant protective effects on red blood cells in fish models .
- Anticancer Activity : Thieno[3,4-c]pyrazole derivatives have been reported to possess anticancer properties by inhibiting specific cancer cell lines. Compounds with similar structural motifs have shown cytotoxic effects against various cancer types, suggesting that this compound may also exhibit similar effects .
- Anti-inflammatory Effects : Some thienopyrazole derivatives are recognized for their anti-inflammatory properties. They can inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .
Case Study: Antioxidant Activity
A study evaluated the antioxidant potential of thieno[2,3-c]pyrazole compounds against 4-nonylphenol toxicity in Clarias gariepinus (African catfish). The results indicated that treatment with these compounds reduced the percentage of altered erythrocytes significantly compared to control groups:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound A | 12 ± 1.03 |
| Compound B | 0.6 ± 0.16 |
| Compound C | 28.3 ± 2.04 |
| Compound D | 3.7 ± 0.37 |
| Compound E | 29.1 ± 3.05 |
The data suggests that the thienopyrazole compounds significantly mitigate oxidative damage in erythrocytes .
Anticancer Mechanism
Another investigation focused on the anticancer potential of structurally related compounds revealed that they interact with specific cellular targets such as kinases involved in cell cycle regulation and apoptosis. This interaction leads to inhibited proliferation of cancer cells and induced cell death in vitro .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocycles (2003)
N-tert-Butyl-2-(5-methyl-2-phenyl-2H-pyrazol-3-yl)benzamide (10d-3-2)
- Core Structure: Benzamide-linked pyrazole (non-fused).
- Key Features: Methyl and phenyl substituents on the pyrazole ring. Absence of sulfone or thieno-fused systems.
- Physical Properties :
Elemental Analysis :
Parameter Calculated (%) Found (%) C 75.65 75.50 H 6.95 6.88 N 12.60 12.48
Comparison with Target Compound :
- The tert-butyl group is retained, suggesting shared metabolic stability.
N-tert-Butyl-2-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide (10d-4)
Comparison with Target Compound :
- Unlike the target compound, this analogue lacks sulfur-based functionalities, limiting its hydrogen-bonding capacity.
Thiazolylmethylcarbamate Analogues from Pharmacopeial Forum (2017)
Thiazol-5-ylmethyl carbamates (e.g., compounds n, o, s, t)
Comparison with Target Compound :
- Thiazole vs.
- Carbamates and hydroperoxides may confer pH-dependent solubility but increase hydrolytic instability compared to the target’s stable sulfone and amide.
Research Implications
- The target compound’s sulfone group may enhance solubility and target binding compared to non-sulfonated analogues.
- Thienopyrazole vs. pyrazole/thiazole: Fused systems offer rigidity and improved selectivity in enzyme inhibition .
- Safety Profile : Nitro groups (e.g., 10d-4) pose toxicity risks, whereas sulfones are generally safer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
